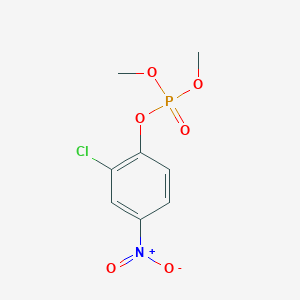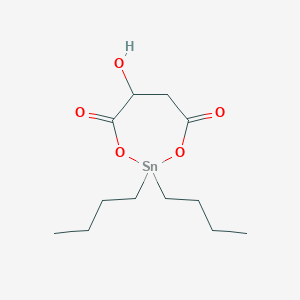![molecular formula C11H14N2 B101667 1,2,3,3a,4,5-六氢吡咯并[1,2-a]喹喔啉 CAS No. 18019-17-5](/img/structure/B101667.png)
1,2,3,3a,4,5-六氢吡咯并[1,2-a]喹喔啉
概述
描述
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline is a heterocyclic compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring. It is used primarily in research settings, particularly in the fields of proteomics and pharmaceutical chemistry .
科学研究应用
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
准备方法
The synthesis of 1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with 2-oxopentanedioic acid in the presence of iodine as a catalyst. This reaction is typically carried out in ionic liquids at elevated temperatures (around 80°C), resulting in high yields of the desired product . Another approach involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
化学反应分析
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives
Common reagents used in these reactions include iodine, transition-metal catalysts, and various organic solvents. The major products formed from these reactions are typically quinoxaline and dihydroquinoxaline derivatives .
作用机制
The mechanism of action of 1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression .
相似化合物的比较
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinazoline: This compound has a similar fused ring system but differs in its biological activities and synthetic routes.
Pyrrolo[1,2-a]pyrazine: Another related compound with different chemical properties and applications.
The uniqueness of 1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline lies in its specific ring structure and the resulting biological activities, making it a valuable compound for research and development in various scientific fields .
属性
IUPAC Name |
1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-6-11-10(5-1)12-8-9-4-3-7-13(9)11/h1-2,5-6,9,12H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIOGMVPVWOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC3=CC=CC=C3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649538 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18019-17-5 | |
| Record name | 1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The paper details a novel, metal-free method for synthesizing 1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalines []. This is significant because it utilizes a combination of tris(4-methoxyphenyl)phosphine and B(C6F5)3 as catalysts, offering an alternative to traditional metal-catalyzed hydrogenation processes.
Q2: How does the structure of the starting pyrrolo[1,2-a]quinoxaline influence the stereoselectivity of the hydrogenation reaction?
A2: The research demonstrates that the substituent at the 4-position of the pyrrolo[1,2-a]quinoxaline plays a key role in determining the stereochemistry of the resulting 1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline product []. When a 4-aryl substituent is present, the reaction favors the formation of the cis isomer. Conversely, a 4-methyl substituent leads to a preference for the trans isomer []. This suggests that steric factors significantly influence the stereochemical outcome of the reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B101596.png)




![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)



